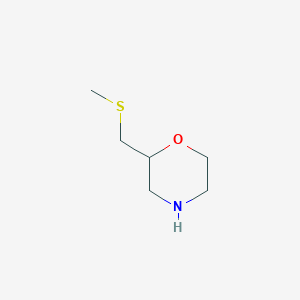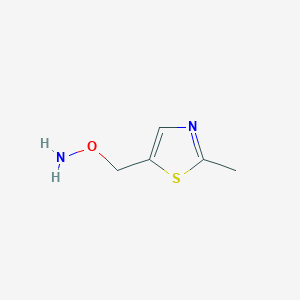
2-(1-Benzylpyrrolidin-2-yl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Benzylpyrrolidin-2-yl)cyclopropan-1-amine is an organic compound that features a cyclopropane ring attached to a pyrrolidine ring, which is further substituted with a benzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpyrrolidin-2-yl)cyclopropan-1-amine typically involves the reaction of donor-acceptor cyclopropanes with primary amines such as benzylamines. One common method includes a Lewis acid-catalyzed opening of the donor-acceptor cyclopropane with the primary amine to form γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation . This method is versatile and can accommodate a variety of substituted anilines, benzylamines, and other primary amines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied to scale up the synthesis.
化学反応の分析
Types of Reactions
2-(1-Benzylpyrrolidin-2-yl)cyclopropan-1-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
科学的研究の応用
2-(1-Benzylpyrrolidin-2-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of cyclopropane-containing compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-Benzylpyrrolidin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can introduce strain into the molecule, making it more reactive and capable of forming covalent bonds with its targets. The benzyl group can enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
1-Benzyl-2-pyrrolidinone: This compound has a similar pyrrolidine ring but lacks the cyclopropane ring.
Pyrrolidine-2,5-dione: This compound features a pyrrolidine ring with two carbonyl groups.
Uniqueness
2-(1-Benzylpyrrolidin-2-yl)cyclopropan-1-amine is unique due to the presence of both a cyclopropane ring and a benzyl-substituted pyrrolidine ring. This combination of structural features can impart unique chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C14H20N2 |
|---|---|
分子量 |
216.32 g/mol |
IUPAC名 |
2-(1-benzylpyrrolidin-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C14H20N2/c15-13-9-12(13)14-7-4-8-16(14)10-11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-10,15H2 |
InChIキー |
OOBVMZVEKIZDFB-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C3CC3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


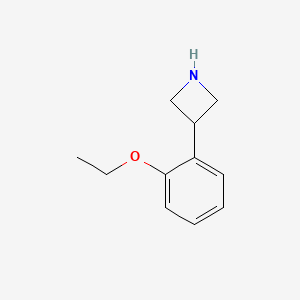
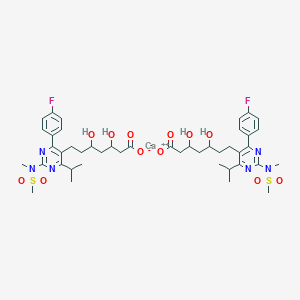

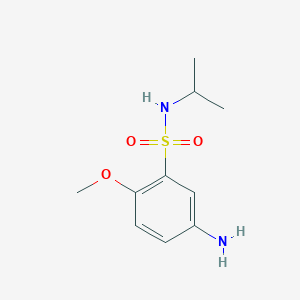





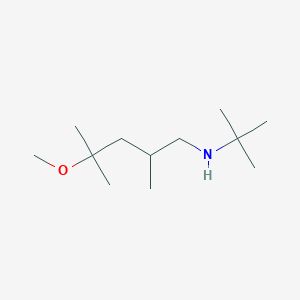
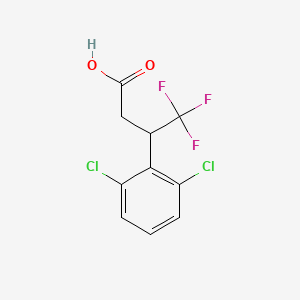
![2-Isocyanato-7-oxabicyclo[2.2.1]heptane](/img/structure/B13532068.png)
